molecular formula C17H22 B11958868 1,2,3,4,5,6,7-Heptamethylnaphthalene CAS No. 56908-82-8

1,2,3,4,5,6,7-Heptamethylnaphthalene

Cat. No.: B11958868
CAS No.: 56908-82-8
M. Wt: 226.36 g/mol
InChI Key: YERYJCYQFSPGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6,7-Heptamethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C17H22 It is a derivative of naphthalene, where seven hydrogen atoms are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7-Heptamethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups onto the naphthalene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7-Heptamethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of methyl-substituted naphthoquinones or carboxylic acids.

    Reduction: Formation of heptamethyl-substituted decahydronaphthalene.

    Substitution: Introduction of alkyl or acyl groups leading to various substituted derivatives.

Scientific Research Applications

1,2,3,4,5,6,7-Heptamethylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7-Heptamethylnaphthalene involves its interaction with molecular targets through its aromatic and methyl-substituted structure. It can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence biological pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexamethylnaphthalene: Similar structure but with one less methyl group.

    1,2,3,4,5,6,7,8-Octamethylnaphthalene: Similar structure but with one additional methyl group.

    Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar naphthalene core but different substitution patterns.

Uniqueness

1,2,3,4,5,6,7-Heptamethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of methylation enhances its hydrophobicity and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

56908-82-8

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

1,2,3,4,5,6,7-heptamethylnaphthalene

InChI

InChI=1S/C17H22/c1-9-8-16-13(5)11(3)12(4)15(7)17(16)14(6)10(9)2/h8H,1-7H3

InChI Key

YERYJCYQFSPGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(=C1C)C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.